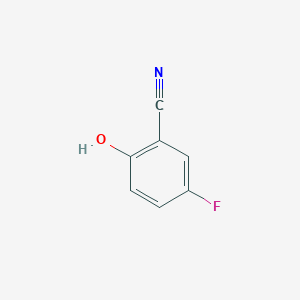
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-
Vue d'ensemble
Description
“2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-” is a derivative of quinoline-2,4-diones . Quinoline-2,4-diones are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are valuable in drug research and development .
Synthesis Analysis
The synthetic methodology of quinolin-2,4-dione derivatives has been the focus of many publications . They have been used in the synthesis of related four-membered to seven-membered heterocycles . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolin-2,4-dione derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . They display different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .Applications De Recherche Scientifique
Application 1: Synthesis of Fused Heterocycles
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities.
- Methods of Application : The synthetic methodology of quinazolinedione derivatives involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .
- Results or Outcomes : The synthesis of these heterocycles has led to compounds showing unique biological activities .
Application 2: Synthesis of Azepines
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .
Application 3: Synthesis of Fused Oxazoles
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of fused oxazoles . These compounds are important in medicinal chemistry due to their diverse biological activities.
- Methods of Application : The synthetic methodology involves the treatment of 4-hydroxy-2(1H)-quinolones with bromine in acetic acid or chloroform, which affords 2-ethyl-1,2-dihydro-oxazolo[3,2-a]quinolin-5-ones by concomitant cyclization .
- Results or Outcomes : The synthesis of these fused oxazoles has led to compounds showing unique biological activities .
Application 4: Synthesis of Tetrazoloazepines
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .
Application 5: Synthesis of Fused Heterocycles
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities.
- Methods of Application : The synthetic methodology of quinazolinedione derivatives involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .
- Results or Outcomes : The synthesis of these heterocycles has led to compounds showing unique biological activities .
Application 6: Synthesis of Tetrazoloazepines
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo [c]tetrazolo [5,1- a ]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo [c]tetrazolo [5,1- a ]azepines .
Propriétés
IUPAC Name |
7,8-dimethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCZFFBFTRODRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488304 | |
| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- | |
CAS RN |
61948-70-7 | |
| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

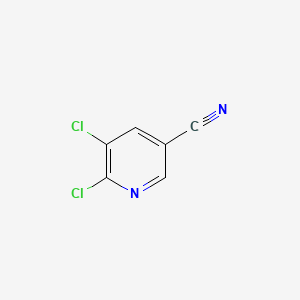
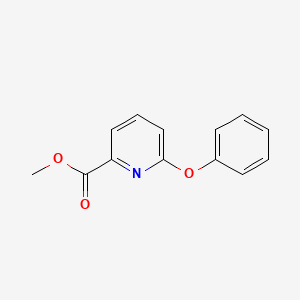
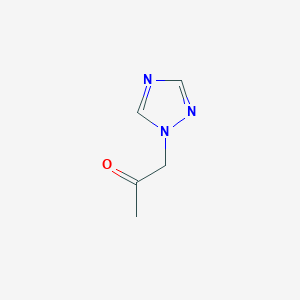
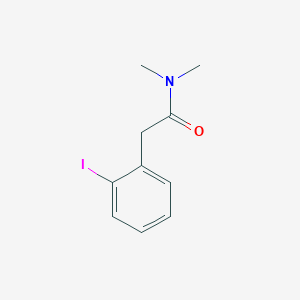
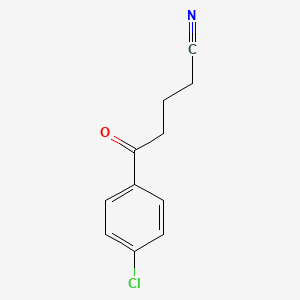
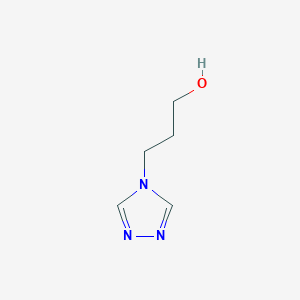
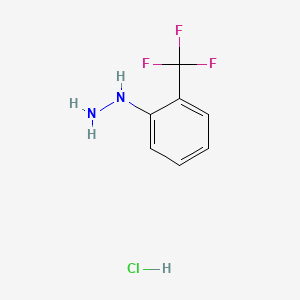
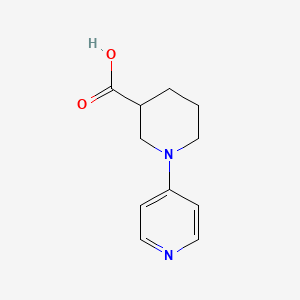
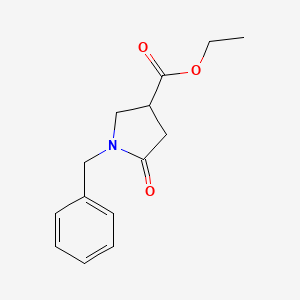
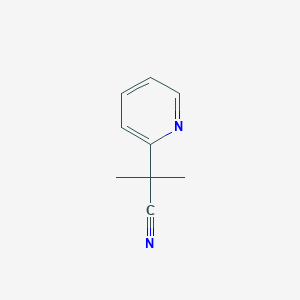
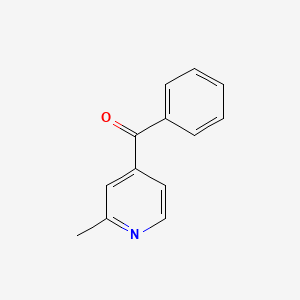
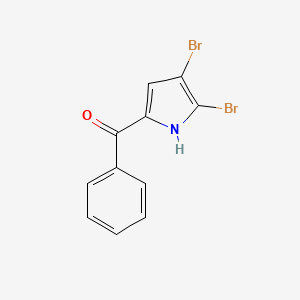
![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)
